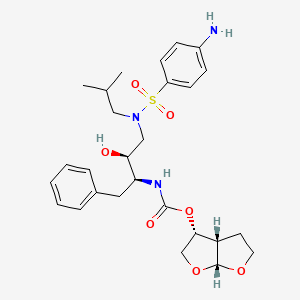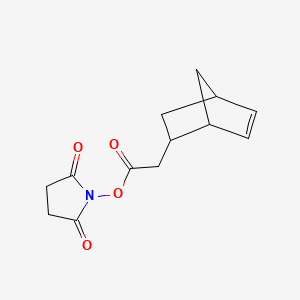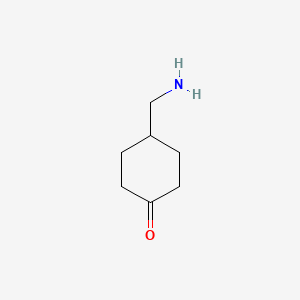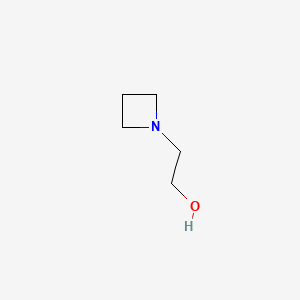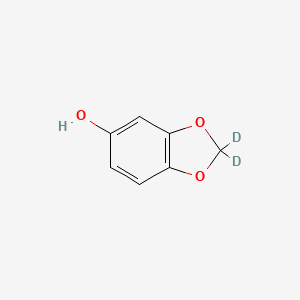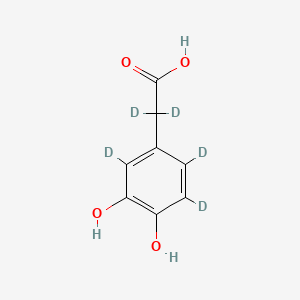
3,4-Dihydroxyphenylacetic Acid-d5
Descripción general
Descripción
3,4-Dihydroxyphenylacetic acid (DOPAC) is a metabolite of the neurotransmitter dopamine . It is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions .
Synthesis Analysis
The synthesis of 3,4-Dihydroxyphenylacetic acid involves a one-pot bioconversion strategy using lignin-related p-coumaric and ferulic acids as starting materials . The bioconversions comprise two artificial routes: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids and decarboxylation-epoxidation-isomerization-oxidation-hydroxylation for the synthesis of 3,4-dihydroxyphenylacetic acid .
Molecular Structure Analysis
The molecular formula of 3,4-Dihydroxyphenylacetic Acid-d5 is C8H3D5O4 . The molecular weight is 173.18 . The structure of 3,4-Dihydroxyphenylacetic acid has been studied using FT-IR, FT-Raman and UV–Vis spectroscopy as well as density functional theory (DFT) calculations .
Chemical Reactions Analysis
The key steps in the chemical reactions involving 3,4-Dihydroxyphenylacetic acid include the introduction of the alpha-hydroxyl group by Davis oxaziridine reagent and formation of the aldehydes by DIBALH ester reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydroxyphenylacetic Acid-d5 include a molecular weight of 173.18 and a molecular formula of C8H8O4 .
Aplicaciones Científicas De Investigación
Aldehyde Dehydrogenase Inducer in Cells : DOPAC acts as a potential inducer of aldehyde dehydrogenase (ALDH) in murine hepatoma Hepa1c1c7 cells. It enhances ALDH activity and gene expression, protecting cells from acetaldehyde-induced cytotoxicity, which could have implications in preventing alcohol-induced reactions (Liu et al., 2017).
Electrocatalytic Oxidation Studies : The electrocatalytic oxidation behavior of DOPAC has been studied using a glassy carbon electrode modified with single-wall carbon nanotubes. This research is significant for understanding the electrochemical properties of DOPAC and its potential applications in various sensors (Wang et al., 2001).
Biosynthesis in Escherichia coli : DOPAC's biosynthesis pathway has been explored in Escherichia coli. This study presents a method for sustainable production of DOPAC, highlighting its potential application in food and pharmaceutical industries due to its anti-oxidative activity (Li et al., 2019).
Selective Electrochemical Determination : DOPAC has been the subject of studies focusing on its selective determination in the presence of other substances like ascorbic and uric acids. This research aids in developing more refined and selective detection methods for DOPAC (Kalimuthu & John, 2011).
Electrochemical Conversion for Added Value : The electrochemical conversion of phenylacetic acid to DOPAC has been investigated to recover high-value phenolic compounds. This process is key in synthesizing DOPAC with potential applications in the antioxidant field (Trabelsi et al., 2015).
Neurotransmitter Metabolism : DOPAC is studied for its role in the metabolism of neurotransmitters in the brain, offering insights into the biochemical pathways and potential treatments for neurological conditions (Murphy et al., 1969).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dideuterio-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-QUWGTZMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzeneacetic acid-d5 | |
CAS RN |
60696-39-1 | |
| Record name | 60696-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)
